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Compound of Interest

Compound Name: Matlystatin D

Cat. No.: B136655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of

Matlystatin D, a potent inhibitor of type IV collagenases. Isolated from Actinomadura

atramentaria, the matlystatins represent a class of natural products with significant therapeutic

potential. The determination of their complex structures was a key step in understanding their

mechanism of action and enabling further drug development efforts. This document details the

experimental methodologies and spectroscopic data that were pivotal in piecing together the

molecular puzzle of Matlystatin D.

Isolation and Initial Characterization
Matlystatin D was isolated from the fermentation broth of Actinomadura atramentaria through

a multi-step extraction and chromatographic purification process. Initial characterization of the

matlystatin family of compounds, including Matlystatin D, indicated they were peptide

derivatives containing a piperazic acid moiety and a hydroxamic acid functional group, both of

which are common features in protease inhibitors.

Spectroscopic Analysis: The Core of Structure
Elucidation
The definitive structure of Matlystatin D was elucidated primarily through a combination of

advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR)
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spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS). These methods

provided detailed information about the connectivity of atoms, their spatial arrangement, and

the overall molecular weight and fragmentation patterns.

Mass Spectrometry Analysis
Fast Atom Bombardment tandem mass spectrometry (FAB-MS/MS) was instrumental in

determining the molecular weight and elemental composition of Matlystatin D, as well as

providing key fragmentation data that helped to identify its constituent amino acid residues and

their sequence.

Table 1: Key FAB-MS/MS Fragmentation Data for Matlystatin D

Fragment m/z Ion Description Inferred Structural Moiety

486 [M+H]⁺ Intact Protonated Molecule

358 [M+H - C6H11NO2]⁺ Loss of Isoleucine residue

230
[M+H - C6H11NO2 -

C6H10N2O]⁺

Loss of Isoleucine and

Piperazic acid residues

129 [C6H11NO2+H]⁺ Protonated Isoleucine residue

128 [C6H10N2O+H]⁺
Protonated Piperazic acid

residue

Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, and HMBC) NMR

experiments were employed to establish the precise connectivity of atoms and the

stereochemistry of Matlystatin D. The analysis of these spectra allowed for the complete

assignment of all proton and carbon signals.

Table 2: ¹H NMR (500 MHz, CD₃OD) Data for Matlystatin D
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Isoleucine Moiety

α-H 4.25 d 4.5

β-H 1.95 m

γ-CH₂a 1.50 m

γ-CH₂b 1.20 m

γ-CH₃ 0.95 d 7.0

δ-CH₃ 0.90 t 7.5

Piperazic Acid Moiety

α-H 4.80 dd 10.0, 4.0

β-Ha 3.50 m

β-Hb 3.20 m

γ-Ha 2.10 m

γ-Hb 1.90 m

δ-Ha 3.60 m

δ-Hb 3.10 m

N-hydroxy-2-pentyl-

succinamic acid

Moiety

2-H 2.90 m

3-Ha 2.70 dd 15.0, 5.0

3-Hb 2.50 dd 15.0, 9.0

1'-H₂ 1.55 m

2'-H₂ 1.30 m
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3'-H₂ 1.30 m

4'-H₂ 1.30 m

5'-CH₃ 0.90 t 7.0

Table 3: ¹³C NMR (125 MHz, CD₃OD) Data for Matlystatin D

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b136655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Chemical Shift (δ, ppm)

Isoleucine Moiety

C=O 173.5

α-C 60.1

β-C 38.2

γ-C (CH₂) 26.0

γ-C (CH₃) 16.0

δ-C 11.8

Piperazic Acid Moiety

C=O 171.0

α-C 58.5

β-C 48.0

γ-C 25.5

δ-C 50.5

N-hydroxy-2-pentyl-succinamic acid Moiety

C-1 (C=O) 175.0

C-2 45.0

C-3 38.0

C-4 (C=O) 172.5

C-1' 35.0

C-2' 30.0

C-3' 23.0

C-4' 23.0

C-5' 14.0
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Experimental Protocols
The successful elucidation of Matlystatin D's structure relied on meticulous experimental

procedures. The following sections provide a detailed methodology for the key analytical

techniques employed.

Fermentation and Isolation
Fermentation:Actinomadura atramentaria was cultured in a suitable production medium

under optimized conditions of temperature, pH, and aeration to maximize the yield of

matlystatins.

Extraction: The culture broth was harvested and subjected to solvent extraction, typically with

n-butanol, to isolate the crude mixture of matlystatins.

Chromatography: The crude extract was then purified using a series of chromatographic

techniques, including silica gel chromatography and high-performance liquid

chromatography (HPLC), to yield pure Matlystatin D.

Mass Spectrometry
Instrumentation: A high-resolution tandem mass spectrometer equipped with a Fast Atom

Bombardment (FAB) ion source was used.

Sample Preparation: A solution of purified Matlystatin D was mixed with a suitable matrix

(e.g., glycerol or m-nitrobenzyl alcohol) on the FAB probe tip.

Data Acquisition: The sample was bombarded with a high-energy beam of xenon atoms to

generate gas-phase ions. For MS/MS analysis, the parent ion of interest ([M+H]⁺) was mass-

selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon

or helium) to induce fragmentation. The resulting fragment ions were then mass-analyzed.

NMR Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

Sample Preparation: A sample of pure Matlystatin D (approximately 5-10 mg) was dissolved

in deuterated methanol (CD₃OD).
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1D NMR: Standard pulse sequences were used to acquire ¹H and ¹³C spectra.

2D NMR:

COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton

spin-spin coupling networks, establishing the connectivity of adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlated proton

signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identified long-range

correlations between protons and carbons (typically over 2-3 bonds), which was crucial for

connecting the different structural fragments.

Visualizing the Elucidation Workflow
The logical flow of the structure elucidation process, from initial analysis to the final proposed

structure, can be visualized as a systematic workflow.
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Caption: Workflow for the structure elucidation of Matlystatin D.
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The following diagram illustrates the key correlations observed in the 2D NMR spectra that

were essential for connecting the constituent moieties of Matlystatin D.

Isoleucine Piperazic_AcidHMBC from Ile α-H to Pip C=O N-hydroxy-2-pentyl-
succinamic acid

HMBC from Pip α-H to Succinamic C=O

Click to download full resolution via product page

Caption: Key HMBC correlations linking the structural fragments of Matlystatin D.

Conclusion
The successful elucidation of the chemical structure of Matlystatin D was a result of the

systematic application of powerful analytical techniques. The combined data from mass

spectrometry and a variety of NMR experiments provided a complete and unambiguous picture

of its molecular architecture. This foundational knowledge has been critical for subsequent

research, including total synthesis efforts, structure-activity relationship studies, and the design

of novel analogs with improved therapeutic properties. The methodologies outlined in this guide

serve as a valuable reference for researchers in the field of natural product chemistry and drug

discovery.

To cite this document: BenchChem. [Unraveling the Molecular Architecture of Matlystatin D:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b136655#matlystatin-d-chemical-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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